molecular formula C14H9NO3 B097288 (4-Cyanophenyl) phenyl carbonate CAS No. 17175-15-4

(4-Cyanophenyl) phenyl carbonate

Cat. No. B097288
CAS RN: 17175-15-4
M. Wt: 239.23 g/mol
InChI Key: NDAZHUOVVOFBHT-UHFFFAOYSA-N
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Description

(4-Cyanophenyl) phenyl carbonate, also known as CPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPC is a white crystalline solid that is soluble in organic solvents and is used in various applications such as in the production of liquid crystal displays, electro-optic devices, and as a monomer in the synthesis of polymers.

Mechanism Of Action

(4-Cyanophenyl) phenyl carbonate is a photoresponsive compound that undergoes a photochemical reaction when exposed to ultraviolet light. The mechanism of this reaction involves the formation of a carbamate intermediate, which then undergoes a rearrangement to form a cyclic carbonate. This reaction has potential applications in the production of photoresponsive materials and in the development of new photochemical reactions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of (4-Cyanophenyl) phenyl carbonate. However, studies have shown that (4-Cyanophenyl) phenyl carbonate has low toxicity and is not mutagenic or carcinogenic. (4-Cyanophenyl) phenyl carbonate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

(4-Cyanophenyl) phenyl carbonate has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to undergo photochemical reactions. However, (4-Cyanophenyl) phenyl carbonate has some limitations, including its low solubility in water and its sensitivity to moisture and air.

Future Directions

There are several future directions for research on (4-Cyanophenyl) phenyl carbonate. One potential direction is the development of new photoresponsive materials using (4-Cyanophenyl) phenyl carbonate. Another potential direction is the use of (4-Cyanophenyl) phenyl carbonate in the production of new antimicrobial agents. Additionally, (4-Cyanophenyl) phenyl carbonate could be used as a cross-linking agent in the production of new hydrogels for tissue engineering applications. Further research is needed to fully understand the potential applications of (4-Cyanophenyl) phenyl carbonate in scientific research.

Synthesis Methods

The synthesis of (4-Cyanophenyl) phenyl carbonate involves the reaction of phenyl chloroformate with 4-cyanophenol in the presence of a base catalyst such as triethylamine. The reaction takes place at room temperature and produces (4-Cyanophenyl) phenyl carbonate as a white crystalline solid with a yield of up to 85%. The purity of the final product can be further improved by recrystallization.

Scientific Research Applications

(4-Cyanophenyl) phenyl carbonate has been extensively studied in scientific research due to its unique properties such as its ability to undergo photochemical reactions and its potential as a liquid crystal material. (4-Cyanophenyl) phenyl carbonate has been used in the synthesis of various polymers such as poly(ethylene glycol) (PEG)-based polymers, which have been used in drug delivery systems. (4-Cyanophenyl) phenyl carbonate has also been used as a cross-linking agent in the production of hydrogels, which have potential applications in tissue engineering.

properties

CAS RN

17175-15-4

Product Name

(4-Cyanophenyl) phenyl carbonate

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

(4-cyanophenyl) phenyl carbonate

InChI

InChI=1S/C14H9NO3/c15-10-11-6-8-13(9-7-11)18-14(16)17-12-4-2-1-3-5-12/h1-9H

InChI Key

NDAZHUOVVOFBHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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